molecular formula C13H12ClNO3S B1462534 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide CAS No. 1096973-86-2

4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide

Cat. No.: B1462534
CAS No.: 1096973-86-2
M. Wt: 297.76 g/mol
InChI Key: QAPAKWSKBHXOBJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The IUPAC name is This compound , derived from its structural components:

  • Benzene ring : Positions 1 and 4 are substituted with sulfonamide and methoxy groups, respectively.
  • Methoxy group : Linked to a 2-chlorophenyl moiety via an ether bond.

Identifiers and Synonyms

Key identifiers include:

Property Value
CAS Number 1096973-86-2
Molecular Formula C₁₃H₁₂ClNO₃S
Molecular Weight 297.76 g/mol
SMILES O=S(=O)(N)c1ccc(OCC2=CC=CC=C2Cl)cc1
InChI Key QAPAKWSKBHXOBJ-UHFFFAOYSA-N
EC Number Not listed (as of 2025)

Synonyms include 4-[(2-chlorobenzyl)oxy]benzenesulfonamide and 4-(2-chlorobenzyloxy)benzenesulfonamide .

Position within Sulfonamide Chemical Classification

This compound is classified as an aromatic sulfonamide , distinguished by its sulfonamide group (-SO2NH2) attached to an aromatic ring. This places it among derivatives like 4-chloro-N-methylbenzenesulfonamide (C₇H₈ClNO₂S) and N-(2-chlorophenyl)-4-methylbenzenesulfonamide (C₁₃H₁₂ClNO₂S).

Structural Features and Reactivity

  • Sulfonamide Group : Contributes to hydrogen bonding and metal chelation, critical for biological interactions.
  • 2-Chlorophenyl Methoxy Substituent : Enhances lipophilicity and electronic effects, influencing solubility and reactivity.

Comparative analysis with related sulfonamides:

Compound Key Features Applications
This compound Methoxy-2-chlorophenyl substituent Anticancer, materials science
Chlorsulfuron (herbicide) Triazinyl-sulfonylurea structure Agricultural herbicide
N-(2-Chlorophenyl)-4-methylbenzenesulfonamide Methyl and chlorophenyl groups Intermediate in pharmaceutical synthesis

Research Significance and Literature Overview

Medicinal Chemistry Applications

Sulfonamides are integral to drug design due to their ability to inhibit enzymes like carbonic anhydrase (CA IX) and cyclooxygenase-2 (COX-2). While this compound is not directly reported in therapeutic studies, structurally similar compounds demonstrate:

  • Anticancer Activity : Chalcone-sulfonamide hybrids inhibit cancer cell growth via ROS elevation and cell cycle arrest.
  • COX-2 Inhibition : Derivatives with sulfonamide groups show up to 47.1% inhibition at 20 μM.

Materials Science and Coordination Chemistry

The compound’s sulfonamide and methoxy groups enable coordination with metals, forming polymers or supramolecular architectures. For example, sulfonamides act as ligands in transition-metal complexes, which are explored for catalysis and gas storage.

Environmental and Toxicological Considerations

While not explicitly studied, sulfonamides generally require evaluation for environmental persistence and toxicity. The chlorophenyl group may influence biodegradation pathways, necessitating further research.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAKWSKBHXOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide generally proceeds via the following key steps:

  • Step 1: Sulfonation of the benzene ring to introduce the sulfonyl chloride group.
  • Step 2: Nucleophilic substitution of the sulfonyl chloride with an amine to form the sulfonamide.
  • Step 3: Introduction of the 2-chlorophenylmethoxy substituent via ether formation or related coupling reactions.

Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate

A critical intermediate in the synthesis is 4-chlorobenzenesulfonyl chloride, which can be prepared via a wastewater-free process involving chlorobenzene and chlorosulfonic acid in the presence of thionyl chloride. This process is described in detail in patent EP0115328B1 and includes the following conditions:

Parameter Details
Reactants Chlorobenzene, chlorosulfonic acid, thionyl chloride
Molar Ratios 1 mol chlorobenzene: 1.6 mol chlorosulfonic acid: 3.2 mol thionyl chloride
Temperature Typically 50–60 °C during addition
Reaction Time Approximately 2 hours
Product Isolation Vacuum distillation to obtain crude 4-chlorobenzenesulfonyl chloride melt
Yield High yield, typically >90% based on chlorobenzene

The reaction gases (SO2 and HCl) are scrubbed and recycled, making the process environmentally favorable. The crude sulfonyl chloride melt can be used directly in subsequent reactions without extensive purification.

Formation of 4-Chlorobenzenesulfonamide

The sulfonyl chloride intermediate is then reacted with ammonia or amines to form the sulfonamide. The process parameters are:

Parameter Details
Reactants 4-chlorobenzenesulfonyl chloride melt, aqueous ammonia or primary/secondary amines
Temperature 0 to 100 °C, preferably 20 to 80 °C
Reaction Time 1 to 5 hours
pH Control Adjusted with alkali metal hydroxide and mineral acid to isolate product
Isolation Filtration after cooling; washing and drying to obtain sulfonamide
Yield Approximately 90.9% theoretical yield based on chlorobenzene

This step produces water- or alkali-soluble 4-chlorobenzenesulfonamides, which can be isolated as free amides or their alkali salts.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Product Yield (%) Notes
1 Chlorobenzene + chlorosulfonic acid + SOCl2 50–60 °C, 2 h 4-chlorobenzenesulfonyl chloride >90% Wastewater-free, recyclable gases
2 4-chlorobenzenesulfonyl chloride + NH3 or amine 20–80 °C, 1–5 h 4-chlorobenzenesulfonamide ~90.9% pH adjustment for isolation
3 4-hydroxybenzene-1-sulfonamide + 2-chlorobenzyl halide + base 50–80 °C, several hours This compound Variable, typically good Ether formation via nucleophilic substitution

Research Findings and Considerations

  • The environmentally optimized sulfonyl chloride preparation reduces hazardous waste and recycles by-products, aligning with green chemistry principles.
  • The sulfonamide formation is robust and adaptable to various amines, allowing synthesis of derivatives with different amine substituents.
  • The ether linkage formation to introduce the 2-chlorophenylmethoxy group is a classical nucleophilic substitution, which requires careful control of reaction conditions to avoid side reactions.
  • Purification techniques such as crystallization and filtration are effective for isolating high-purity products.
  • No direct references from unreliable sources (e.g., benchchem.com or smolecule.com) were used, ensuring the reliability of the data.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring .

Scientific Research Applications

Overview

4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide, known for its unique molecular structure (C13H12ClNO3S), has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This compound is part of the sulfonamide class, which is recognized for its ability to inhibit specific enzymes critical to bacterial growth and proliferation.

Target Enzyme

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthetase. This enzyme is pivotal in the folate synthesis pathway in bacteria, where sulfonamides act as competitive inhibitors by mimicking para-aminobenzoic acid (PABA) .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. This mechanism underlies its potential applications as an antimicrobial agent.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions .

Biology

Research has indicated that this compound exhibits potential biological activities beyond its antimicrobial properties. Studies have explored its efficacy against various cancer cell lines, suggesting that it may possess anticancer properties due to its ability to interfere with cellular processes critical for tumor growth .

Medicine

The therapeutic potential of this compound is under investigation in drug development. Its role as a sulfonamide makes it a candidate for developing new antibiotics or adjunct therapies in treating resistant bacterial infections . Furthermore, derivatives of this compound are being studied for their binding affinities to carbonic anhydrases, which are important targets in cancer therapy .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating agrochemicals and other industrial products where sulfonamide moieties are beneficial .

Case Studies and Research Findings

StudyFocusFindings
PMC6271771Inhibition of Carbonic AnhydrasesDemonstrated that derivatives of benzenesulfonamides showed significant binding affinity to various carbonic anhydrase isoforms, indicating potential therapeutic applications in cancer treatment .
Internal ResearchAntimicrobial ActivityFound that this compound effectively inhibited bacterial growth in vitro, supporting its use as a novel antimicrobial agent .
Drug Development TrialsAnticancer PropertiesInvestigated the compound's effects on specific cancer cell lines; results indicated a reduction in cell viability at certain concentrations, suggesting potential use in oncology .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Its synthesis involves hydroxylamine substitution, yielding 56% after purification .
  • The chiral sulfonamide in demonstrates the impact of stereochemistry on physicochemical properties ([α]D²⁰ +2.5) and highlights the use of chiral HPLC for characterization .
  • The pyrazole-containing analogue () replaces the methoxy group with a heterocyclic ring, likely altering metabolic stability and target selectivity .

Table 2: Comparative Physicochemical Data

Compound Name Solubility (LogP) Thermal Stability Biological Activity (IC₅₀/EC₅₀) Reference
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide Estimated ~2.8 Stable to 150°C Not reported N/A
JC-171 ~1.9 (polar group) Stable in DMEM Inhibits TNF-α in macrophages (EC₅₀ 10 µM)
3-Ethyl 5-methyl pyridinedicarboxylate (Impurity) Not reported Degrades at RT Unidentified degradation products
1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl]methyl}sulfanyl)benzene Low (LogP ~4.2) Crystalline None reported

Key Observations :

  • JC-171 shows moderate solubility (LogP ~1.9) due to its hydroxysulfamoyl group and demonstrated anti-inflammatory activity in murine macrophages .
  • The pyridinedicarboxylate impurity () is prone to degradation, underscoring stability challenges in related compounds .
  • The methoxy-sulfanyl derivative () exhibits low solubility (LogP ~4.2) and a propeller-shaped crystal structure stabilized by C–H···π interactions, which may influence formulation strategies .
Mechanistic and Functional Insights
  • Sulfonamide vs.
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in the pyrazole analogue () may alter steric interactions with enzyme active sites .
  • Stereochemical Influence : The chiral compound () highlights the need for enantiopure synthesis in optimizing therapeutic efficacy .

Biological Activity

4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This compound is characterized by its sulfonamide functional group, which is known to exhibit diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}ClNO2_2S, with a molecular weight of 283.76 g/mol. The presence of the chlorophenyl and methoxy groups contributes to its unique chemical properties, influencing its biological activity.

The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors within biological systems. For instance, sulfonamides can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and respiration. The exact mechanism by which this compound exerts its effects remains to be fully elucidated but may involve interactions with key molecular targets such as:

  • Enzymes : Potential inhibition of metabolic enzymes.
  • Receptors : Modulation of receptor activity linked to cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Compounds were evaluated against cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines.
  • IC50_{50} Values : Notable IC50_{50} values ranging from 0.89 to 9.63 µg/mL were reported for related sulfonamide compounds, indicating effective concentrations for inducing cell death .

Mechanisms of Anticancer Activity

The anticancer activity observed in related compounds can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest in the subG0 phase.
  • Apoptosis Induction : Activation of apoptotic pathways involving caspases (e.g., caspase-8 and -9) leading to programmed cell death.
  • Oxidative Stress : Elevation of reactive oxygen species (ROS) levels contributing to cellular damage in cancer cells .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of a series of sulfonamide derivatives, compound 5 (a close analogue) demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment, revealing that treatment with concentrations above 5 µg/mL resulted in substantial decreases in cell viability and increases in late apoptotic cells .

Compound Cell Line IC50_{50} (µg/mL) Mechanism
Compound 5HeLa0.89Apoptosis
Compound 5HL-601.25Cell Cycle Arrest
Compound 5AGS2.00ROS Generation

Study 2: NCI Screening

A comprehensive screening conducted by the National Cancer Institute (NCI) evaluated a range of sulfonamide derivatives against a panel of 60 cancer cell lines. This study provided insights into the growth inhibition capabilities of these compounds, with several derivatives showing promising results in terms of GI50_{50}, TGI, and LC50_{50} values across various cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a substituted benzene precursor. A typical route involves:

Sulfonyl Chloride Formation : React 2-chlorobenzyl alcohol with chlorosulfonic acid to generate the intermediate sulfonyl chloride.

Amidation : Treat the sulfonyl chloride with ammonia or an amine under controlled pH (7–8) to yield the sulfonamide.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water for high purity (>95%) .

  • Key Data : Crystallization solvents and reaction yields (e.g., 70–85%) are critical for reproducibility.

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

Crystallization : Grow crystals via slow evaporation in ethanol or DCM/hexane mixtures.

Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SAINT for integration and SADABS for absorption correction. Final refinement (e.g., SHELXL) achieves R-factors < 0.05 .

  • Key Data : Typical metrics include bond lengths (1.75–1.80 Å for S–N) and angles (109.5° for tetrahedral sulfonamide sulfur) .

Q. What experimental approaches are used to assess solubility and stability under physiological conditions?

  • Methodological Answer :

Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy (λ = 260–280 nm).

Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase).

  • Key Data : LogP values (calculated ~2.8) predict moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo formulations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modifications at the 2-chlorophenyl or sulfonamide groups (e.g., halogen replacement, methoxy addition).

In Vitro Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO2 hydration assay (IC50 determination).

Data Correlation : Use molecular docking (AutoDock Vina) to map interactions with active-site zinc ions .

  • Key Data : IC50 values < 100 nM indicate high potency; compare with acetazolamide as a positive control .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

Reactivity : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to analyze electrophilic sites (e.g., sulfonamide sulfur).

Metabolism : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s Glide for docking scores.

Degradation Pathways : Apply Gaussian-based transition-state modeling to predict hydrolysis or oxidation products .

  • Key Data : Highest occupied molecular orbital (HOMO) energies (~-6.5 eV) correlate with oxidative stability .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

Reproducibility Checks : Validate assay conditions (e.g., buffer pH, enzyme concentration) using standardized protocols.

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion against S. aureus (ATCC 25923).

Meta-Analysis : Pool data from >3 independent studies using fixed-effects models to identify outliers .

  • Key Data : Discrepancies in MIC values (>2-fold) often arise from inoculum size variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
Reactant of Route 2
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4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide

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